

Understanding the chemical structure and properties of CPG-52364

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CPG-52364

Cat. No.: B1669584

[Get Quote](#)

An In-depth Technical Guide to **CPG-52364**

Introduction

CPG-52364 is a novel, orally bioavailable small molecule that functions as a potent antagonist of Toll-like Receptors (TLRs) 7, 8, and 9.^{[1][2][3][4]} Developed by Coley Pharmaceutical Group, this compound has been a subject of interest primarily for its therapeutic potential in autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE).^{[1][2][3]} By selectively inhibiting the endosomal TLRs that recognize nucleic acids, **CPG-52364** is designed to interrupt the pro-inflammatory signaling cascade at an early and critical stage, thereby mitigating the autoimmune response without inducing broad immunosuppression.^{[2][3]} This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available experimental data for **CPG-52364**.

Chemical Structure and Physicochemical Properties

CPG-52364 is a quinazoline derivative with the IUPAC name 6,7-dimethoxy-2-(4-(4-methylpiperazin-1-yl)phenyl)-N-(2-morpholinoethyl)quinazolin-4-amine.^[1] Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	6,7-dimethoxy-2-(4-(4-methylpiperazin-1-yl)phenyl)-N-(2-morpholinoethyl)quinazolin-4-amine	[1]
Molecular Formula	C27H36N6O3	[1]
Molecular Weight	492.62 g/mol	[1]
Exact Mass	492.2849	[1]
CAS Number	1093135-60-4 (free base)	[1][5]
Appearance	Solid	[5]
Purity	98.49% (as reported by a commercial supplier)	[5]
Storage Conditions	Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Stock solutions: -80°C for 6 months; -20°C for 1 month.	[1][5]

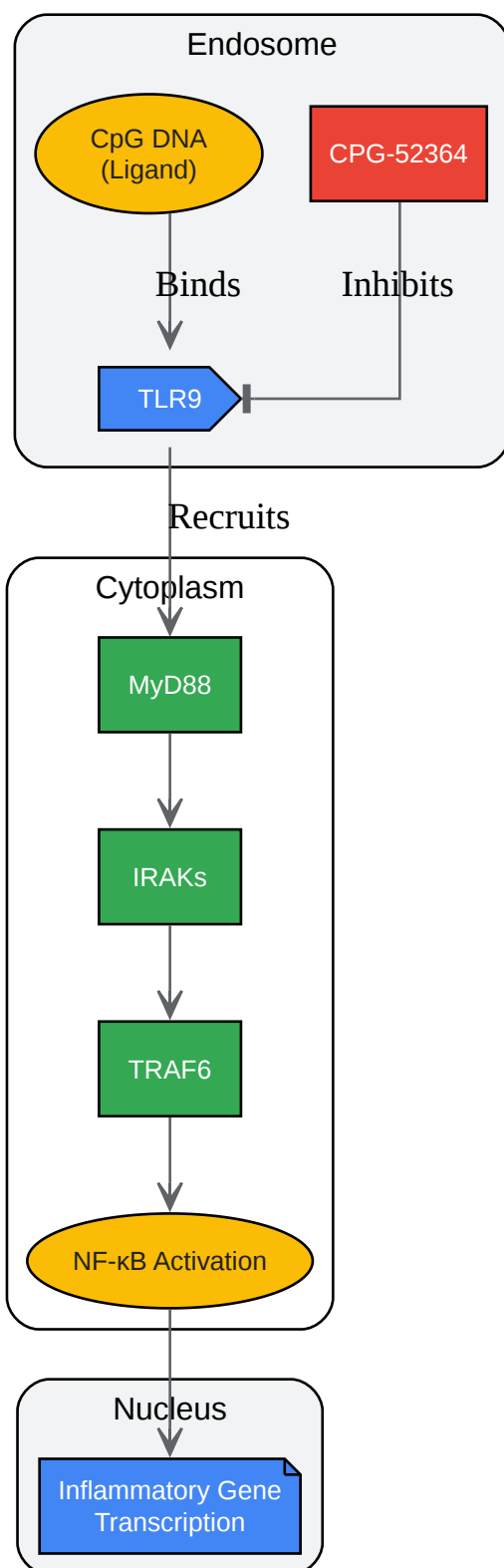
Mechanism of Action

CPG-52364 exerts its therapeutic effect by antagonizing endosomally located Toll-like Receptors 7, 8, and 9.[2][3][4] These receptors are key components of the innate immune system, responsible for detecting nucleic acid-based pathogen-associated molecular patterns (PAMPs).[3] In autoimmune diseases like SLE, these TLRs can be inappropriately activated by endogenous nucleic acids, leading to the production of autoantibodies and pro-inflammatory cytokines, such as Type I interferons (IFN).[3][6]

CPG-52364 is designed to block this aberrant activation.[3] It is particularly potent against TLR9, which recognizes unmethylated CpG motifs present in bacterial and viral DNA, as well as in mitochondrial DNA released from damaged host cells.[7][8] The inhibitory effect of **CPG-52364** on a human TLR9-expressing cell line is detailed in the table below.

Assay System	Parameter	Value	Reference
HEK293-hTLR9 Cells	IC50	4.6 nM	[5][9]

By inhibiting TLR7, 8, and 9, **CPG-52364** prevents the recruitment of the adaptor protein MyD88 and the subsequent downstream signaling cascade that leads to the activation of transcription factors like NF- κ B and the production of inflammatory mediators.[3][8]



[Click to download full resolution via product page](#)

Fig. 1: TLR9 signaling pathway and inhibition by **CPG-52364**.

Preclinical and Clinical Development

Preclinical Studies

Preclinical investigations in mouse models of lupus demonstrated that **CPG-52364** was more potent than hydroxychloroquine (HCQ), a standard treatment for SLE.[2] **CPG-52364** effectively prevented the development of anti-DNA antibodies and exhibited an improved safety profile.[2] Furthermore, preclinical data suggested that combining **CPG-52364** with HCQ resulted in additive efficacy, indicating its potential use as both a monotherapy and a combination therapy.[2]

Clinical Trials

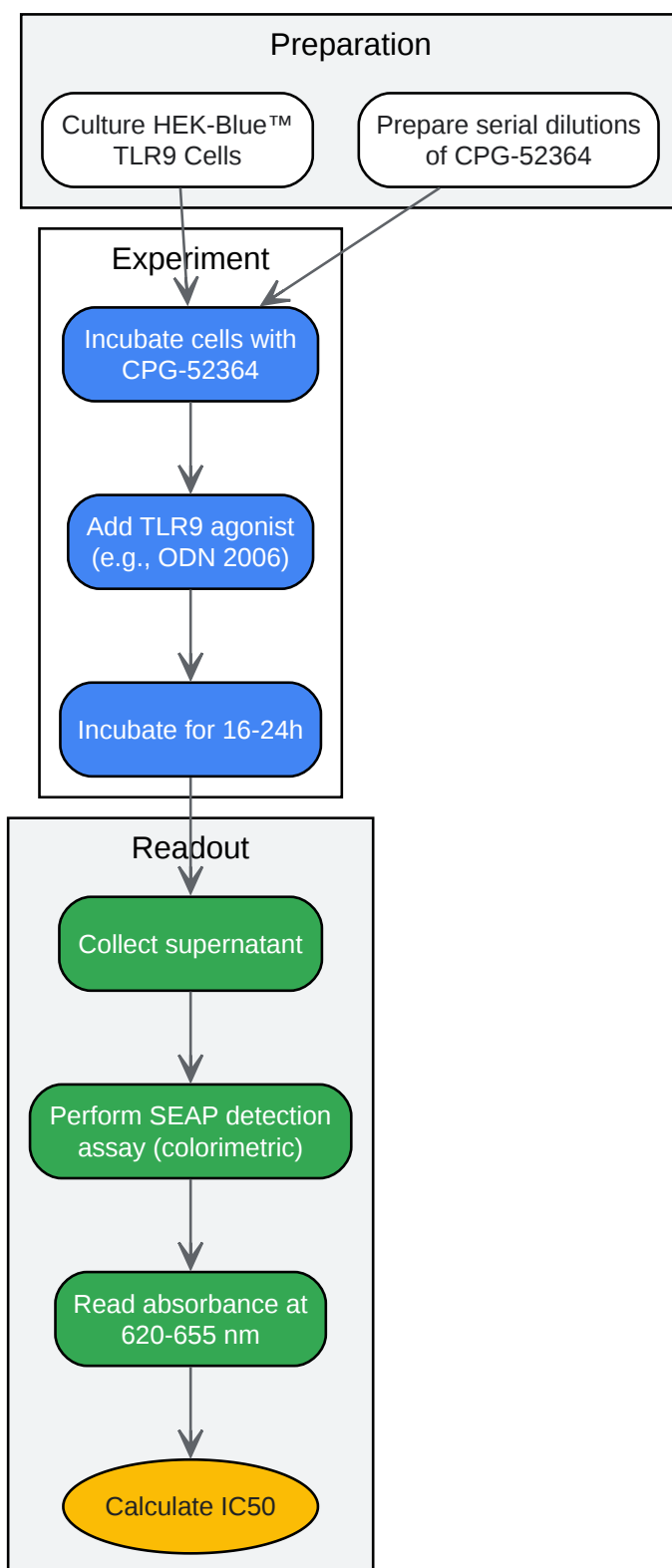
Coley Pharmaceutical Group initiated a Phase I clinical trial (NCT00547014) to evaluate the safety, tolerability, and pharmacokinetics of **CPG-52364**. [2][10] This was a double-blind, placebo-controlled, randomized study involving single ascending oral doses in approximately 40 healthy volunteers.[2] Despite its initiation, results for this clinical study have not been publicly posted.[6]

Experimental Protocols

Detailed experimental protocols for **CPG-52364** are not extensively available in the public domain. However, based on the literature, key assays for characterizing TLR antagonists like **CPG-52364** can be outlined.

In Vitro TLR Antagonism Assay

A common method to assess TLR9 antagonism involves using a reporter cell line, such as HEK-Blue™ TLR9 cells. These cells are engineered to express human TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.



[Click to download full resolution via product page](#)

Fig. 2: General workflow for in vitro TLR9 antagonist screening.

Methodology Outline:

- Cell Seeding: Plate HEK-Blue™ TLR9 cells in a 96-well plate and incubate until they reach the appropriate confluency.
- Compound Addition: Treat the cells with varying concentrations of **CPG-52364**.
- Stimulation: Add a known TLR9 agonist (e.g., CpG oligodeoxynucleotides).
- Incubation: Incubate the plate for a sufficient period (e.g., 16-24 hours) to allow for NF-κB activation and SEAP expression.
- Detection: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate.
- Analysis: Determine the concentration of **CPG-52364** that causes 50% inhibition (IC50) of the agonist-induced response.

In Vivo Dissolution Protocol

For animal studies, proper formulation is crucial for oral bioavailability. A reported protocol for preparing a working solution of **CPG-52364** is as follows:

Protocol 1: SBE-β-CD Formulation[9]

- Prepare a stock solution of **CPG-52364** in DMSO (e.g., 12.5 mg/mL).
- Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
- For the final working solution, add 10 parts of the DMSO stock solution to 90 parts of the 20% SBE-β-CD in saline.
- Mix thoroughly to obtain a clear solution with a final concentration of, for example, 1.25 mg/mL.

Protocol 2: Corn Oil Formulation[9]

- Prepare a stock solution of **CPG-52364** in DMSO (e.g., 12.5 mg/mL).

- For the final working solution, add 10 parts of the DMSO stock solution to 90 parts of corn oil.
- Mix thoroughly. This protocol is noted to be less suitable for continuous dosing periods exceeding half a month.

Conclusion

CPG-52364 is a potent and selective small-molecule antagonist of TLR7, 8, and 9, with a well-defined chemical structure and mechanism of action. Its ability to inhibit the innate immune response to nucleic acids made it a promising therapeutic candidate for autoimmune diseases like SLE. While preclinical data were encouraging, the lack of published results from its Phase I clinical trial leaves its clinical efficacy and future development path uncertain. The information and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals interested in **CPG-52364** and the broader field of TLR antagonism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. Coley Pharmaceutical Group Diversifies Pipeline with First-in-Class TLR Antagonist for the Treatment of Systemic Lupus Erythematosus - BioSpace [biospace.com]
- 3. Toll-like receptors: potential targets for lupus treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptors: Roles in disease and therapy [bocsci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]
- 10. Recent clinical trends in Toll-like receptor targeting therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the chemical structure and properties of CPG-52364]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669584#understanding-the-chemical-structure-and-properties-of-cpg-52364]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com